Methyl 3-[3-(dimethylamino)propoxy]benzoate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion : m/z 237.3 [M]⁺.
- Key fragments :
- m/z 179.2 [M – C₃H₆N(CH₃)₂]⁺ (loss of propoxy-dimethylamine)
- m/z 135.1 [C₇H₇O₂]⁺ (benzoyl fragment).
Properties
IUPAC Name |
methyl 3-[3-(dimethylamino)propoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-14(2)8-5-9-17-12-7-4-6-11(10-12)13(15)16-3/h4,6-7,10H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAZXKVAWOAUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640315 | |
| Record name | Methyl 3-[3-(dimethylamino)propoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-75-2 | |
| Record name | Methyl 3-[3-(dimethylamino)propoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Procedure
-
- Dissolve methyl 3-hydroxybenzoate in anhydrous DMF.
- Add potassium carbonate (K2CO3) to the solution to deprotonate the hydroxyl group, forming the phenolate ion.
-
- Introduce 3-(dimethylamino)propyl chloride or bromide to the reaction mixture.
- Stir and heat the mixture at 60–80°C for several hours (typically 6–12 hours).
- The phenolate ion attacks the alkyl halide, forming the ether linkage to yield this compound.
-
- After completion, cool the reaction mixture.
- Quench with water and extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
- Purify the crude product by column chromatography or recrystallization from suitable solvents (e.g., ethanol or hexane/ethyl acetate mixtures) to achieve high purity.
Reaction Scheme
| Reactants | Conditions | Product |
|---|---|---|
| Methyl 3-hydroxybenzoate + 3-(dimethylamino)propyl halide | K2CO3, DMF, 60–80°C, 6–12 h | This compound |
Alternative Synthetic Routes and Research Findings
While the above method is the most straightforward, alternative approaches may involve:
- Use of phase-transfer catalysts to enhance reaction rates and yields in biphasic systems.
- Microwave-assisted synthesis to reduce reaction times significantly.
- Use of different bases such as sodium hydride (NaH) for stronger deprotonation and potentially higher yields.
Research literature indicates that the purity and yield of the product depend heavily on the choice of solvent, base, and reaction temperature. For example, DMF with potassium carbonate at moderate heating is preferred due to its balance of reactivity and manageable side reactions.
Analytical Data Supporting Preparation
| Analytical Technique | Observations/Results |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic peaks confirming ether linkage and dimethylamino group |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 237 confirming molecular weight |
| Infrared Spectroscopy (IR) | Peaks corresponding to ester carbonyl (~1735 cm⁻¹) and ether C-O (~1100 cm⁻¹) |
| Purity Analysis (HPLC/GC) | ≥97% purity achieved after purification steps |
These analyses confirm the successful synthesis and high purity of the compound as per commercial standards.
Summary Table of Preparation Methods
| Method Aspect | Typical Conditions/Details | Comments |
|---|---|---|
| Starting Material | Methyl 3-hydroxybenzoate | Commercially available |
| Alkylating Agent | 3-(Dimethylamino)propyl chloride or bromide | Halide type affects reactivity |
| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) | K2CO3 preferred for milder conditions |
| Solvent | DMF or DMSO | Polar aprotic solvents |
| Temperature | 60–80°C | Reflux or heating required |
| Reaction Time | 6–12 hours | Can be reduced with microwave |
| Purification | Column chromatography or recrystallization | Ensures ≥97% purity |
| Yield | Moderate to high (typically >70%) | Depends on conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(dimethylamino)propoxy]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoates and amines.
Scientific Research Applications
Scientific Research Applications
Methyl 3-[3-(dimethylamino)propoxy]benzoate is primarily utilized in scientific research, particularly in the field of proteomics. It serves as a reagent for various biochemical assays and studies due to its ability to interact with biological molecules.
Case Study: Proteomics Research
In a study published by Santa Cruz Biotechnology, this compound was used as a specialty product for proteomics research applications. The compound facilitated the analysis of protein interactions and modifications, which are critical for understanding cellular processes and disease mechanisms .
Cosmetic and Personal Care Industry
Another significant application of this compound is in the cosmetic industry. It is employed as a fragrance and flavoring agent in personal care products.
Case Study: Formulation in Cosmetics
Research indicates that this compound is included in various formulations to enhance sensory attributes. For instance, it has been used in skin care products due to its skin-conditioning properties. Its incorporation helps improve the overall user experience by providing a pleasant scent while also contributing to product stability .
Potential Research Areas
- Drug Delivery Systems : Investigating its role as a carrier for targeted drug delivery.
- Advanced Materials : Exploring its utility in developing smart materials that respond to environmental stimuli.
Mechanism of Action
The mechanism of action of Methyl 3-[3-(dimethylamino)propoxy]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoate Ester Family
Several methyl benzoate derivatives share structural similarities with Methyl 3-[3-(dimethylamino)propoxy]benzoate, differing primarily in substituent groups and their positions. Key examples include:
Methyl 4-(3-Chloropropoxy)-3-methoxybenzoate (Compound 3)
- Molecular Formula : C₁₂H₁₄ClO₄
- Molecular Weight : 257.69 g/mol
- Key Features :
- The chloro group in this compound introduces electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound.
- The methoxy group at the 3-position may influence steric hindrance differently compared to the dimethylamino-propoxy chain .
Methyl 3-[4-(Dimethylamino)propyl]-3-[4-[3-(dimethylamino)propyl]phenyl]pyrazol-1-yl]benzoate (Compound 15)
- Molecular Formula : C₂₉H₃₉N₅O₂
- Molecular Weight : 489.66 g/mol
- Key Features: Substituents: Dual dimethylamino-propyl groups on a pyrazole ring. Synthesis: Involves multi-step reactions using sodium triacetoxyborohydride and palladium catalysts . Comparison:
- Higher molecular weight (489.66 vs. 237.30) suggests differences in solubility and pharmacokinetic properties .
Functional Group Variations
Amide vs. Ester Linkages
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CAS: Not provided): Molecular Formula: C₁₂H₁₇NO₂ Key Features: Replaces the ester group with an amide bond and incorporates a hydroxy-tert-butyl moiety. Comparison:
- Lacks the dimethylamino-propoxy chain, reducing its utility in directing-group applications .
Cyano-Substituted Analogues
- (E)-Methyl 4-(3-Chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate (Compound 6): Molecular Formula: C₁₅H₁₆ClN₃O₄ Key Features: Incorporates a cyano-vinylamino group at the 2-position. Comparison:
- The cyano group introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitutions.
- Structural complexity may limit synthetic scalability compared to the target compound .
Key Observations :
- Yields for analogues range from 82% to 97% , suggesting efficient protocols for benzoate derivatives .
Physicochemical and Spectroscopic Data
Key Observations :
- The dimethylamino group in the target compound generates distinct singlet peaks at δ ~2.25 ppm in ¹H NMR.
- Mass spectrometry confirms molecular weights align with theoretical values .
Biological Activity
Methyl 3-[3-(dimethylamino)propoxy]benzoate, a compound with the molecular formula CHNO, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.
Antimicrobial Activity
This compound has shown promising antimicrobial properties, particularly against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are recognized for their resistance to multiple drugs, making the discovery of new antimicrobial agents crucial.
Case Studies
- Inhibition of Bacterial Gyrase : A study demonstrated that derivatives of compounds similar to this compound exhibited significant inhibition of bacterial gyrase, a key enzyme involved in DNA replication. Compounds were optimized to enhance solubility and reduce toxicity while maintaining efficacy against resistant strains .
- Antibiofilm Activity : Research indicated that this compound showed moderate antibiofilm activity against Staphylococcus aureus, which is critical in treating chronic infections where biofilms are present .
The compound's mechanism involves interaction with specific molecular targets, including:
- Enzyme Inhibition : It inhibits enzyme activity by binding to active sites or allosteric sites, altering enzyme conformation and function .
- Protein Interactions : The compound has been studied for its role in protein interactions, which can affect various biological pathways essential for microbial survival .
Toxicity and Safety
While this compound exhibits beneficial biological activities, it also poses certain hazards. It is classified under GHS hazard categories indicating potential severe skin burns and eye damage . Therefore, safety protocols must be observed during handling.
Chemical Synthesis
This compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structural features make it valuable in the development of new chemical entities .
Medicinal Chemistry
The compound's potential as a therapeutic agent is being explored, particularly in developing drugs targeting resistant bacterial strains. Its ability to inhibit key enzymes positions it as a candidate for further medicinal chemistry optimization .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-(dimethylamino)propionate | Dimethylamino group | Moderate antimicrobial |
| Methyl 3-(dimethylamino)benzoate | Benzoate ester | Anticancer properties |
| Methyl 3-(dimethylamino)phenylacetate | Phenyl group | Antimicrobial |
This compound is unique due to its combination of a benzoate ester and a dimethylamino propoxy group, conferring distinct chemical and biological properties that are not found in the other compounds listed above .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-[3-(dimethylamino)propoxy]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution. A general approach involves:
- Step 1 : Alkylation of the phenolic oxygen using 3-(dimethylamino)propanol under Mitsunobu conditions (e.g., DIAD/TPP) or via an SN2 mechanism with a halogenated precursor.
- Step 2 : Esterification of the benzoic acid derivative using methanol and a catalytic acid (e.g., H₂SO₄) or coupling reagents like DCC/DMAP.
- Optimization Tips :
- Use DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts during alkylation .
- Purify intermediates via column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/EtOAc) to remove unreacted starting materials .
- Monitor reaction progress using TLC with hexane/EtOAC (2:1) as the mobile phase .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze proton environments (e.g., dimethylamino singlet at δ ~2.2 ppm, methoxy group at δ ~3.7 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak matching calculated m/z) .
- Melting Point : Compare observed m.p. with literature values (if available) to assess purity .
- HPLC : Use reverse-phase HPLC to verify purity (>95%) and detect impurities .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the alkylation of the phenolic oxygen in the synthesis?
- Methodological Answer :
- Base Selection : Use sterically hindered bases like DIPEA to minimize undesired O- or N-alkylation side reactions .
- Temperature Control : Conduct reactions at lower temperatures (-35°C to 0°C) to suppress elimination or over-alkylation .
- Protecting Groups : Temporarily protect reactive sites (e.g., amino groups) with Boc or Fmoc groups before alkylation, followed by deprotection .
- Post-Reaction Workup : Employ aqueous extraction (e.g., NaHCO₃ wash) to remove acidic byproducts .
Q. How does the dimethylamino propoxy substituent influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Lipophilicity : The dimethylamino group increases logP, enhancing membrane permeability (calculate via software like MarvinSketch or experimental shake-flask methods) .
- Solubility : Protonation of the dimethylamino group at physiological pH improves aqueous solubility. Use pH-solubility profiling to validate .
- Biological Activity : The propoxy linker may enhance binding to targets (e.g., acetylcholinesterase in related compounds) via flexible positioning. Perform docking studies with software like AutoDock Vina .
Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate binding stability in protein active sites (e.g., using GROMACS) to assess potential as a drug precursor .
- ADMET Prediction : Tools like SwissADME can estimate absorption, metabolism, and toxicity profiles based on structural features .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 40°C) to reduce rotational barriers .
- COSY/HSQC Experiments : Use 2D NMR to assign coupled protons and resolve complex splitting from the propoxy chain’s conformational flexibility .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., methyl 4-(3-(dibutylamino)propoxy)benzoate ) to validate assignments.
Comparative and Mechanistic Questions
Q. How does this compound compare to its structural analogs in terms of synthetic complexity and bioactivity?
- Methodological Answer :
- Synthetic Complexity : Compare step counts, yields, and purification challenges with analogs like methyl 4-(3-(dibutylamino)propoxy)benzoate (higher steric hindrance in dibutyl derivatives may reduce yields) .
- Bioactivity Screening : Test against reference compounds in enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) to rank potency .
Q. What are the implications of replacing the methyl ester with other esters (e.g., ethyl, tert-butyl) in this compound?
- Methodological Answer :
- Synthetic Feasibility : Use transesterification (e.g., ethanol/H₂SO₄) or direct coupling with alternative alcohols.
- Biological Impact : Larger esters (e.g., tert-butyl) may reduce solubility but enhance target affinity. Conduct solubility assays and SPR binding studies .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to varying pH (1–13) and monitor degradation via HPLC at timed intervals.
- Mechanistic Studies : Use LC-MS to identify degradation products (e.g., hydrolysis of the ester or cleavage of the propoxy chain) .
- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems to mitigate pH-dependent decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
